molecular formula C3H6BrF B1205824 1-Bromo-3-fluoropropane CAS No. 352-91-0

1-Bromo-3-fluoropropane

Cat. No.: B1205824
CAS No.: 352-91-0
M. Wt: 140.98 g/mol
InChI Key: VNHWPVLQRKKKRY-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoropropane is an organic compound with the molecular formula C₃H₆BrF. It is a halogenated hydrocarbon, specifically a bromofluorinated propane derivative. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropane can be synthesized through the halogenation of propane. One common method involves the reaction of 1,3-dibromopropane with potassium fluoride in the presence of a polar aprotic solvent such as dimethyl sulfoxide. The reaction typically occurs at elevated temperatures to facilitate the substitution of bromine with fluorine.

Industrial Production Methods: In an industrial setting, this compound is produced through a similar halogenation process, but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoropropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in a polar aprotic solvent.

    Elimination Reactions: Strong bases like potassium tert-butoxide in an aprotic solvent.

    Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes such as 3-fluoropropene.

    Oxidation and Reduction: Corresponding oxidized or reduced products based on the specific reaction.

Scientific Research Applications

1-Bromo-3-fluoropropane is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

    Biology: Used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development, especially in the synthesis of pharmaceuticals with fluorine atoms.

    Industry: Employed in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoropropane in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, influences the reactivity and stability of the compound. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, often involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 1-Bromo-2-fluoropropane
  • 1-Bromo-3-chloropropane
  • 1-Bromo-3-iodopropane

Comparison: 1-Bromo-3-fluoropropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. Compared to 1-Bromo-2-fluoropropane, it has a different substitution pattern, affecting its chemical behavior. When compared to 1-Bromo-3-chloropropane and 1-Bromo-3-iodopropane, the fluorine atom in this compound provides higher electronegativity and different steric effects, influencing its reactivity and applications.

Properties

IUPAC Name

1-bromo-3-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrF/c4-2-1-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHWPVLQRKKKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188701
Record name 1-Bromo-3-fluoropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-91-0
Record name Propane, 1-bromo-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-fluoropropane
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Record name 1-Bromo-3-fluoropropane
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Record name 1-bromo-3-fluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1-bromo-3-fluoropropane in the context of the provided research?

A: this compound serves as a crucial building block in synthesizing fluorine-18 labeled radioligands. Specifically, it is used to introduce a 3-fluoropropyl group at the 8-position of a nortropane scaffold, resulting in potential Positron Emission Tomography (PET) imaging agents for mapping cocaine receptor sites. []

Q2: Can you elaborate on the significance of fluorine-18 in this context, and why is this compound chosen as a precursor?

A: Fluorine-18 is a positron-emitting radionuclide with a half-life of 110 minutes. This relatively short half-life makes it well-suited for PET imaging, allowing for repeated scans and minimizing radiation exposure. This compound is chosen as a precursor because it can be radiolabeled with fluorine-18 and then efficiently coupled with the nortropane scaffold to yield the desired radioligand. []

Q3: How does the structure of the synthesized compound, containing the 3-fluoropropyl group, relate to its binding affinity for cocaine receptor sites?

A: The research suggests that the 8-position of the nortropane scaffold exhibits bulk tolerance. This means that introducing a relatively large group like 3-fluoropropyl at this position does not significantly hinder the molecule's ability to bind to cocaine receptor sites. In fact, the synthesized compound, 2β-carbomethoxy-3β-(4-chlorophenyl)-8-3-fluoropropylnortropane (FPT), demonstrated a high binding affinity (Ki = 8.2 nM) for these sites. []

Q4: Aside from radioligand synthesis, has this compound been utilized in other research areas?

A: Yes, this compound has been explored for synthesizing fluoro-α-amino acids. It serves as an alkylating agent, reacting with chiral glycine ester imines to introduce the fluorinated propyl group. This method enables the preparation of various γ- and δ-fluoro-α-amino acids, which are valuable building blocks for synthesizing modified peptides with altered biological properties. []

Q5: What spectroscopic techniques are used to characterize this compound?

A: Raman and infrared spectroscopy have been used to characterize this compound. These techniques provide insights into the molecule's vibrational modes, which are related to its structure and conformational flexibility. []

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